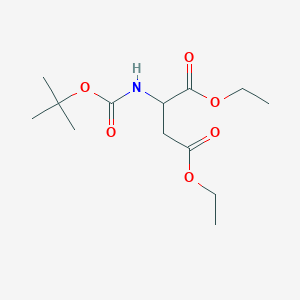![molecular formula C18H25BN2O4 B12095552 tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12095552.png)
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-BOC-4-AZAINDOLE-3-BORONIC ACID PINACOL ESTER is a boronic ester derivative that plays a significant role in organic synthesis. This compound is particularly valuable due to its stability and reactivity, making it a crucial building block in various chemical reactions, especially in the field of medicinal chemistry.
Métodos De Preparación
The synthesis of 1-BOC-4-AZAINDOLE-3-BORONIC ACID PINACOL ESTER typically involves the borylation of 1-BOC-4-azaindole. This process can be catalyzed by a rhodium catalyst, with bis(neopentyl glycolato)diboron (nepB-Bnep) serving as the borylation reagent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, cost, and efficiency.
Análisis De Reacciones Químicas
1-BOC-4-AZAINDOLE-3-BORONIC ACID PINACOL ESTER undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction is widely used for forming carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or reduction to form alkanes, depending on the reagents and conditions used.
Common reagents for these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide.
Aplicaciones Científicas De Investigación
1-BOC-4-AZAINDOLE-3-BORONIC ACID PINACOL ESTER is extensively used in scientific research, particularly in:
Medicinal Chemistry: It serves as a precursor for synthesizing various pharmaceutical compounds, including kinase inhibitors and other bioactive molecules.
Organic Synthesis: The compound is a versatile building block for constructing complex organic molecules, facilitating the development of new materials and drugs.
Biological Studies: Researchers use this compound to study enzyme inhibition and other biological processes, contributing to the understanding of disease mechanisms and the development of new therapies.
Mecanismo De Acción
The mechanism of action of 1-BOC-4-AZAINDOLE-3-BORONIC ACID PINACOL ESTER involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group plays a crucial role in stabilizing the intermediate complexes, facilitating efficient reaction pathways.
Comparación Con Compuestos Similares
1-BOC-4-AZAINDOLE-3-BORONIC ACID PINACOL ESTER is unique due to its specific structure and reactivity. Similar compounds include:
1-Boc-pyrazole-4-boronic acid pinacol ester: Used in similar coupling reactions and biological studies.
1-Benzylpyrazole-4-boronic acid pinacol ester: Another boronic ester used in organic synthesis and medicinal chemistry.
4-Pyrazoleboronic acid pinacol ester: Known for its stability and utility in various chemical transformations.
These compounds share similar reactivity patterns but differ in their specific applications and the types of molecules they can form.
Propiedades
Fórmula molecular |
C18H25BN2O4 |
|---|---|
Peso molecular |
344.2 g/mol |
Nombre IUPAC |
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-11-12(14-13(21)9-8-10-20-14)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3 |
Clave InChI |
FHHBVBZHPDTTTE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2N=CC=C3)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


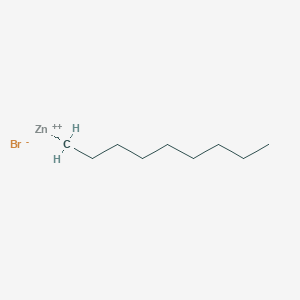



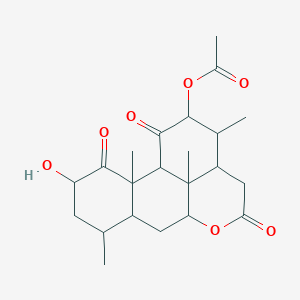
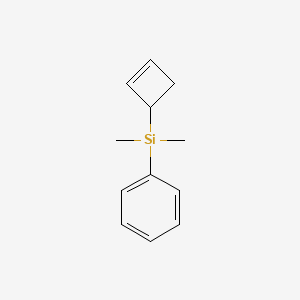
![1,2-Diphenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12095498.png)
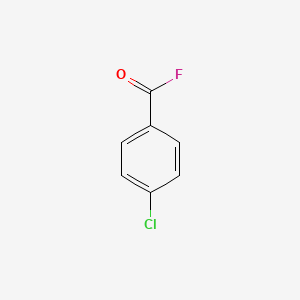
![5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B12095519.png)
![7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12095524.png)


